![molecular formula C₁₃H₁₆O₄ B1139965 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol CAS No. 152613-20-2](/img/structure/B1139965.png)
1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol is a synthetic intermediate used in the preparation of sugar nucleotides . It has been found to be effective in regulating blood glucose levels and improving insulin sensitivity, making it valuable in diabetes research .
Synthesis Analysis
The synthesis of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol involves the use of 1,5-anhydro-hex-1-en-3-uloses as starting materials . In one method, palladium(0)-catalysed coupling of 1,5-anhydro-4,6-O-benzylidene-3-O-tert-butyldimethylsilyl-2-deoxy-1-tributylstannyl-D-arabino-hex-1-enitol with 3,5-dibenzyloxy-2-bromobenzyl alcohol was used .Molecular Structure Analysis
The molecular formula of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol is C13H16O4, and its molecular weight is 236.26 .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol include its molecular formula (C13H16O4), molecular weight (236.26), and its use as a synthetic intermediate .Scientific Research Applications
Biomedical Industry
“1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol” is a valuable compound heavily used in the biomedical industry for its development potential .
Diabetes Research
This compound finds application in the research of various diseases, including diabetes . Extensive research has shown its effectiveness in regulating blood glucose levels and improving insulin sensitivity .
Preparation of Sugar Nucleotides
“1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol” is a useful synthetic intermediate in the preparation of sugar nucleotides .
α-Glucosidase Inhibitory Activity
Varying the position of the galloyl unit on the “1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol” core resulted in changes in the α-glucosidase inhibitory activity . Notably, particularly strong activity was demonstrated when the galloyl unit was present at the C-2 position .
Future Directions
properties
IUPAC Name |
(4aR,7R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c14-10-6-11-12(15-7-10)8-16-13(17-11)9-4-2-1-3-5-9/h1-5,10-14H,6-8H2/t10-,11+,12-,13?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJFKAZEBRNCFB-DAAZQVBGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2C1OC(OC2)C3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CO[C@H]2[C@H]1OC(OC2)C3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.